Cas no 1024745-09-2 (5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole)
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
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- MDL: MFCD00955190
- Inchi: 1S/C17H15N3O/c1-3-8-14(9-4-1)10-7-13-21-17-18-16(19-20-17)15-11-5-2-6-12-15/h1-12H,13H2,(H,18,19,20)/b10-7+
- InChI Key: FAGRERZVOQEROK-JXMROGBWSA-N
- SMILES: N1C(C2=CC=CC=C2)=NC(OC/C=C/C2=CC=CC=C2)=N1
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162551-1 g |
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole |
1024745-09-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162551-5 g |
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole |
1024745-09-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162551-10 g |
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole |
1024745-09-2 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-11322-1MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | MS-11322-5MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | MS-11322-10MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | MS-11322-20MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 20mg |
£76.00 | 2023-03-01 | |
| Key Organics Ltd | MS-11322-50MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | MS-11322-100MG |
3-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1H-1,2,4-triazole |
1024745-09-2 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| abcr | AB162551-1g |
3-Phenyl-5-(3-phenylprop-2-enyloxy)-1H-1,2,4-triazole; . |
1024745-09-2 | 1g |
€211.30 | 2024-06-10 |
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Suppliers
5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole
Research Brief on 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole (CAS: 1024745-09-2)
Recent studies on the compound 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole (CAS: 1024745-09-2) have highlighted its potential as a versatile scaffold in medicinal chemistry. This molecule, characterized by a 1,2,4-triazole core substituted with phenyl and cinnamyloxy groups, has garnered attention due to its promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural flexibility of this compound allows for further derivatization, making it a valuable candidate for drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole derivatives to enhance their pharmacokinetic profiles. Researchers employed a combination of computational modeling and in vitro assays to identify key structural modifications that improve metabolic stability and target binding affinity. Notably, the introduction of electron-withdrawing groups at specific positions on the phenyl ring significantly increased the compound's inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.
Further investigations into the antimicrobial properties of this compound were reported in Bioorganic & Medicinal Chemistry Letters. The study demonstrated that 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings underscore its potential as a lead compound for developing novel antibiotics to address the growing threat of antimicrobial resistance.
In the context of cancer research, a 2024 preclinical study published in European Journal of Medicinal Chemistry investigated the antitumor effects of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole in various cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, with particularly potent activity observed in breast cancer (MCF-7) and colon cancer (HCT-116) cells. Synergistic effects were noted when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in oncology.
From a chemical synthesis perspective, recent advances have focused on developing more efficient and scalable routes to produce 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole. A 2023 patent application (WO202318765A1) describes a novel one-pot synthesis method that significantly reduces reaction time and improves yield compared to traditional multi-step approaches. This technological advancement could facilitate larger-scale production for further pharmacological evaluation and potential commercialization.
Despite these promising developments, challenges remain in the clinical translation of 5-phenyl-3-[(E)-3-phenylprop-2-enoxy]-1H-1,2,4-triazole-based therapeutics. Current research efforts are addressing issues related to solubility, bioavailability, and selective toxicity. Ongoing structure-activity relationship (SAR) studies aim to optimize these parameters while maintaining the compound's therapeutic efficacy. The coming years are expected to see more advanced preclinical studies and possibly early-phase clinical trials for the most promising derivatives of this chemical scaffold.
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